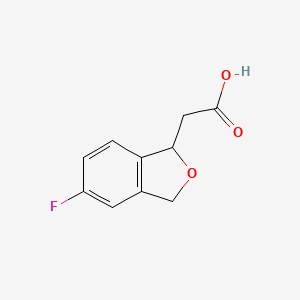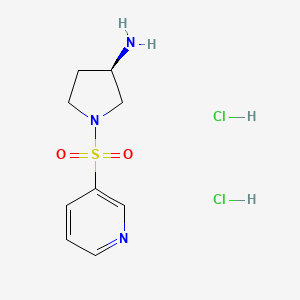![molecular formula C11H13NO2S B6604764 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione CAS No. 2137675-85-3](/img/structure/B6604764.png)
7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione (PTAD) is an important molecule in the field of organic chemistry. It is a cyclic ketone, with a bicyclic ring system, and is a key intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds. PTAD is also used in a variety of scientific research applications, such as drug discovery, enzyme inhibition, and protein synthesis.
科学研究应用
7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione has a wide range of scientific research applications, including drug discovery, enzyme inhibition, and protein synthesis. In drug discovery, 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione is used as a starting material for the synthesis of various pharmaceuticals, such as antibiotics and anti-cancer drugs. It is also used in enzyme inhibition studies, as it can be used to inhibit the activity of certain enzymes, such as proteases. Finally, 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione is used in protein synthesis, as it can be used to synthesize various proteins, such as antibodies and enzymes.
作用机制
7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione works by forming a cyclic ketone, which is then reduced to 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione using sodium borohydride. This reaction produces a cyclic ketone, which is then reduced to 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione. The reduction of the cyclic ketone to 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione is facilitated by the presence of a base, such as sodium hydroxide or potassium hydroxide. The resulting 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione molecule is then used in various scientific research applications, such as drug discovery, enzyme inhibition, and protein synthesis.
Biochemical and Physiological Effects
7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases, and to act as a starting material for the synthesis of various pharmaceuticals, such as antibiotics and anti-cancer drugs. It has also been shown to have anti-inflammatory and anti-oxidant effects, as well as to reduce the risk of cardiovascular disease.
实验室实验的优点和局限性
The synthesis of 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione is relatively simple and can be accomplished in high yield with minimal byproducts. Additionally, 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione is an inexpensive starting material and can be used in a variety of scientific research applications. However, 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione is a hazardous material and should be handled with caution. Additionally, the use of 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione in certain experiments may require special equipment and safety protocols.
未来方向
There are a number of potential future directions for the use of 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione in scientific research. For example, 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione could be used in drug discovery to develop new pharmaceuticals, such as antibiotics and anti-cancer drugs. Additionally, 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione could be used in enzyme inhibition studies to inhibit the activity of certain enzymes, such as proteases. Finally, 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione could be used in protein synthesis studies to synthesize various proteins, such as antibodies and enzymes.
合成方法
7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione is synthesized through a variety of methods, including a two-step process involving the reaction of 2-chloro-6-methyl-3-nitropyridine with a ketone in the presence of a base. This reaction produces a cyclic ketone, which is then reduced to 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione using sodium borohydride. Another method involves the reaction of 3-hydroxy-2-methyl-5-nitropyridine with a ketone in the presence of a base, followed by reduction with sodium borohydride. Both methods produce 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione in high yield, with minimal byproducts.
属性
IUPAC Name |
7-phenyl-2λ6-thia-3-azabicyclo[3.2.0]heptane 2,2-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c13-15(14)11-9(7-12-15)6-10(11)8-4-2-1-3-5-8/h1-5,9-12H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVRHVFTNZMTSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNS(=O)(=O)C2C1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B6604688.png)
![methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate](/img/structure/B6604696.png)
![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]heptanamide](/img/structure/B6604708.png)
![1-[1-({[2-(4-{[1-(aminomethyl)cyclohexyl]methyl}piperazin-1-yl)ethyl]amino}methyl)cyclohexyl]methanamine](/img/structure/B6604718.png)




![methyl[2-(quinolin-4-yl)ethyl]amine dihydrochloride](/img/structure/B6604744.png)
![tert-butyl 7-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B6604753.png)

![1-[1-(pyrrolidin-2-yl)ethyl]-1H-pyrazole dihydrochloride](/img/structure/B6604760.png)
![3-chloro-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B6604771.png)
![3-benzyl-7-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6604779.png)